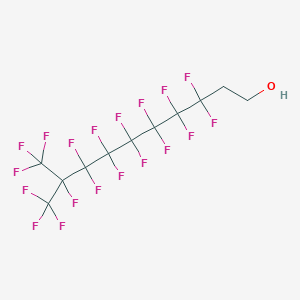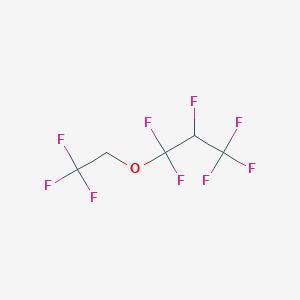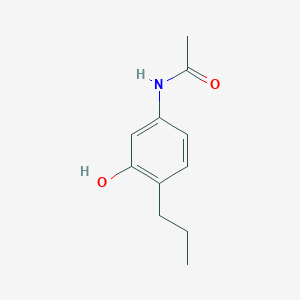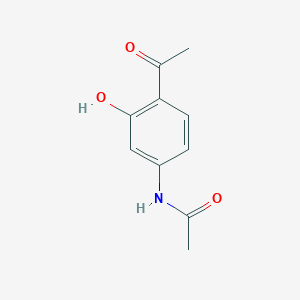
2-(Perfluoro-7-methyloctyl)ethanol
説明
2-(Perfluoro-7-methyloctyl)ethanol is a chemical compound . It is also known as 1H,1H,2H,2H-PERFLUORO-9-METHYLDECAN-1-OL . The molecular formula is C15H9F19O2 .
Synthesis Analysis
Volatile per- and polyfluoroalkyl substances (PFASs) are often used as precursors in the synthesis of non-volatile PFASs. The volatile PFASs, which include the perfluoroalkyl iodides (PFAIs), fluorotelomer iodides (FTIs), fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), fluorotelomer acrylates (FTACs), and fluorotelomer methacrylates (FTMACs), are often produced starting from the telomerization process .Molecular Structure Analysis
The molecular formula of 2-(Perfluoro-7-methyloctyl)ethanol is C15H9F19O2 .科学的研究の応用
Chemical Synthesis and Reactions
- Perfluoro-(2-methyl-2H-azirine) reacts with ethanol, including perfluoroalkyl ethanol types, to yield various esters. This illustrates its use in complex chemical reactions and synthesis processes (Banks, Berry, & Moore, 1969).
Environmental Studies
- A study investigating air concentrations of fluorotelomer alcohols (FTOHs), including perfluoroalkyl ethanols, revealed their widespread distribution in remote arctic regions. This research highlights the environmental impact and distribution of such compounds (Shoeib, Harner, & Vlahos, 2006).
Microfluidic Device Development
- The development of multilayer poly(methyl methacrylate) microfluidic devices, leveraging ethanol including perfluoroalkyl ethanol types, showcases the application in rapid prototyping and potential commercial impact in various scientific fields (Liga, Morton, & Kersaudy-Kerhoas, 2016).
Membrane Development for Ethanol Dehydration
- Membranes developed from perfluoro polymers, potentially including perfluoroalkyl ethanols, for ethanol dehydration in pervaporation show the applicability in industrial separation processes (Huang, Ly, Nguyen, & Baker, 2010).
Biodegradation Studies
- The anaerobic biodegradation of fluorotelomer alcohols like 8:2 FTOH, a compound related to 2-(Perfluoro-7-methyloctyl)ethanol, in activated sludge has been studied to understand environmental impacts and biodegradation pathways (Li et al., 2018).
Protective Groups in Peptide Synthesis
- Research on amino
Household Dust Analysis
- A study measuring perfluoroalkyl compounds in dust, including perfluoroalkyl ethanols, provides insight into the environmental and health implications of these compounds in everyday settings (Goosey & Harrad, 2011).
Study of Radical Synthesis
- Research on the radical synthesis of perfluoro-nhexyl-2-ethanol, a compound related to 2-(Perfluoro-7-methyloctyl)ethanol, demonstrates its application in synthetic chemistry and material science (Signe et al., 1991).
Water-Perfluoromethyl Interactions
- A study exploring the hydration shell structure and thermodynamics of perfluorinated methyl groups in ethanol contributes to the understanding of molecular interactions and potential applications in biochemistry (Robalo et al., 2019).
Chemical Kinetics and Magnetic Field Effects
- Investigations into the effects of magnetic fields on chemical kinetics, including reactions with ethanol, shed light on the fundamental principles governing chemical reactions (Steiner & Ulrich, 1989).
Ethanol Concentration in Water Coagulation
- Research on the effect of ethanol concentration in water coagulation baths on PVDF membrane pore geometry for CO2 removal applications illustrates its significance in environmental technology (Ahmad et al., 2012).
Electrochemical Reduction Studies
- The electrochemical reduction of 2-perfluoro-nhexyl-1-iodo-ethane to perfluoro-nhexyl-2-ethanol, a related compound, highlights its role in electrochemical processes and material science applications (Benefice-Malouet et al., 1988).
Optical Resolution of Ethanol Derivatives
- The optical resolution of 2,2,2-trifluoro-1-(naphthyl)ethanols, which can include perfluoroalkyl ethanols, by lipase-catalyzed enantioselective
Electrochemiluminescence Systems
- The inhibition effects of dopamine on the Ru(bpy)3^2+/DBAE electrochemiluminescence system, where DBAE is 2-(dibutylamino)ethanol, showcases the importance of ethanol derivatives in analytical chemistry and sensor technology (Xue et al., 2009).
Coordination Chemistry and Complex Formation
- Research on the coordination chemistry of mercury-containing anticrowns, with ethanol including perfluoroalkyl ethanols, indicates their role in complex inorganic synthesis and potential applications in material science (Tikhonova et al., 2009).
Fluorinated Monomers in Liquid Crystalline Polysiloxanes
- The synthesis of highly fluorinated monomers, derived from 2-(perfluoro-n-alkyl)ethanol, for side-chain liquid crystalline polysiloxanes, provides insights into the development of advanced materials with specific properties (Bracon et al., 1999).
Graft Copolymerization for Improved Fiber Properties
- Grafting of polyester monofilaments with perfluorooctyl-2 ethanol acrylic monomer demonstrates the application of perfluoroalkyl ethanols in textile engineering to enhance material properties like water and oil repellency (Saı̈hi et al., 2002).
Socio-Critical and Problem-Oriented Chemistry Education
- The use of ethanol, including its fluorinated derivatives, in teaching the societal dimension of chemistry showcases its role in educational methodologies and raising awareness about renewable energy sources (Feierabend & Eilks, 2011).
将来の方向性
Per- and polyfluoroalkyl substances (PFAS) represent a versatile group of ubiquitously occurring chemicals of increasing regulatory concern . The future of PFAS research is likely to focus on understanding the full range of individual substances that comprise PFAS, their sources, and their fate . This will require optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPJMPARBFYNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F19O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379886 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluoro-7-methyloctyl)ethanol | |
CAS RN |
31200-98-3 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)




